
6-Chloro-5-(difluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, related pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . It’s possible that this compound shares a similar mode of action.
- Although precise details are lacking, it is thought that this compound affects spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play crucial roles in cell structure and function.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
6-Chloro-5-(difluoromethyl)pyridin-2-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The molecular interactions of this compound are often characterized by high specificity and affinity, making it a potent modulator of biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall metabolic activity and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its overall efficacy and toxicity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, as it interacts with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction proceeds under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of 6-Chloro-5-(difluoromethyl)pyridin-2-ol may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for higher yields and cost-effectiveness. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(difluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
6-Chloro-5-(difluoromethyl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of 6-Chloro-5-(difluoromethyl)pyridin-2-ol.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative with similar reactivity.
Trifluoromethylpyridines: A class of compounds with similar structural motifs and applications in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
6-chloro-5-(difluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-2-4(11)10-5/h1-2,6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHTAVARZNAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2637954.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)
![3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea](/img/structure/B2637957.png)
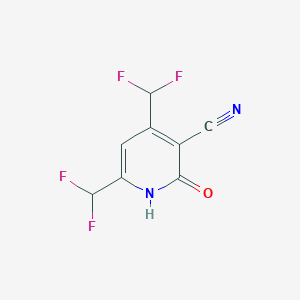
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)
![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)
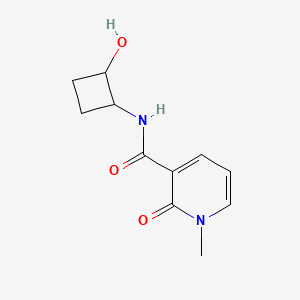
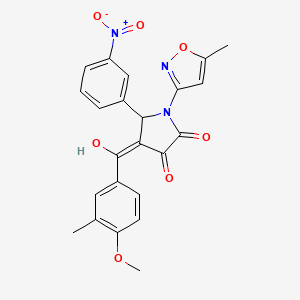
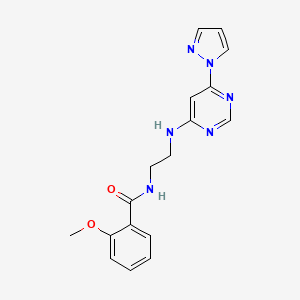
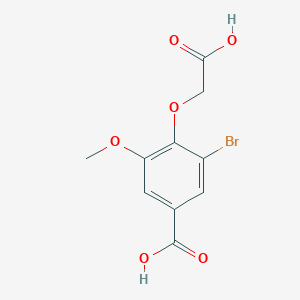
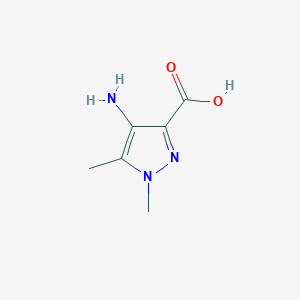
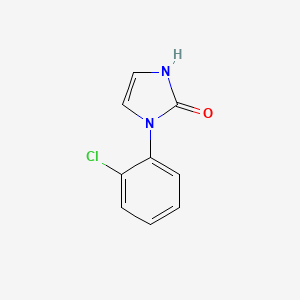
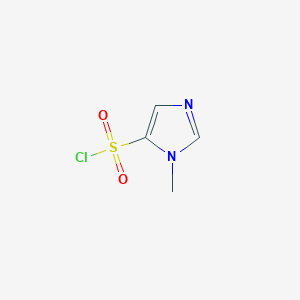
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
